Cas no 2096337-78-7 (2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid)

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
-
- MDL: MFCD11877767
- インチ: 1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3
- InChIKey: AITHNJSHQLUWRP-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCN(C(OC(C)(C)C)=O)C2)=NC=C(B(O)O)C=N1
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A839999-1g |
(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)pyrimidin-5-yl)boronic acid |
2096337-78-7 | 97% | 1g |
$497.0 | 2024-07-28 | |
abcr | AB309864-1g |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, 95%; . |
2096337-78-7 | 95% | 1g |
€807.00 | 2025-02-20 | |
abcr | AB309864-250mg |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, 95%; . |
2096337-78-7 | 95% | 250mg |
€416.00 | 2025-02-20 | |
A2B Chem LLC | AX55449-250mg |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid |
2096337-78-7 | 95% | 250mg |
$249.00 | 2024-04-20 | |
abcr | AB309864-250 mg |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid; 95% |
2096337-78-7 | 250 mg |
€416.00 | 2023-07-19 | ||
abcr | AB309864-1 g |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid; 95% |
2096337-78-7 | 1 g |
€807.00 | 2023-07-19 | ||
Chemenu | CM514529-1g |
(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)pyrimidin-5-yl)boronic acid |
2096337-78-7 | 97% | 1g |
$557 | 2023-01-10 | |
A2B Chem LLC | AX55449-1g |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid |
2096337-78-7 | 95% | 1g |
$499.00 | 2024-04-20 |
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acidに関する追加情報
Introduction to 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid (CAS No. 2096337-78-7)
2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2096337-78-7, represents a critical intermediate in the synthesis of novel therapeutic agents. Its unique structural features, combining a pyrimidine core with a boronic acid functional group and a BOC (tert-butoxycarbonyl)-protected pyrrolidine moiety, make it a versatile building block for medicinal chemistry applications.
The significance of this compound lies in its potential applications in the design and synthesis of small-molecule drugs targeting various diseases. Pyrimidine derivatives are widely recognized for their biological activity, particularly in the context of antiviral, anticancer, and antimicrobial therapies. The boronic acid component introduces reactivity that is useful for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, which are fundamental in constructing complex molecular architectures.
The BOC protection on the pyrrolidine nitrogen is a strategic feature that enhances the stability of the compound during synthetic processes while allowing for selective deprotection under specific conditions. This protection-deprotection strategy is crucial in multi-step syntheses where regioselectivity and functional group compatibility are paramount. The presence of both pyrimidine and pyrrolidine moieties in the same molecule suggests potential interactions with biological targets that could lead to enhanced pharmacological effects.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid exemplifies this trend by integrating two pharmacophoric units into a single scaffold. This design approach has been increasingly employed to develop drugs with improved efficacy and reduced side effects.
In the realm of oncology research, pyrimidine-based compounds have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. The boronic acid functionality allows for the development of protease inhibitors, which are critical in modulating cellular signaling pathways. For instance, studies have demonstrated that boronic acid-containing inhibitors can effectively target enzymes such as fucosyltransferases, which play a role in tumor metastasis and angiogenesis.
The BOC-pyrrolidine moiety in 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid also opens avenues for exploring its potential as a ligand in receptor binding studies. Pyrrolidines are known to interact with various protein targets, including G-protein coupled receptors (GPCRs) and ion channels. By incorporating this moiety into a drug-like molecule, researchers can fine-tune binding interactions to achieve higher selectivity and potency.
Furthermore, the compound's suitability for computational modeling and virtual screening has been recognized as an efficient strategy for identifying novel drug candidates. Its well-defined structure and predictable reactivity make it an ideal candidate for molecular docking studies aimed at understanding its interaction with biological targets at the atomic level. Such computational approaches have accelerated the drug discovery process by enabling rapid evaluation of large libraries of compounds.
The synthesis of 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the pyrimidine-boronic acid bond through lithiation followed by boronation, followed by nucleophilic substitution with the BOC-pyrrolidinyl group. Each step must be optimized to minimize side reactions and maximize product integrity.
The compound's stability under various storage conditions is another critical consideration in its practical application. Proper handling and storage protocols must be established to maintain its reactivity and prevent degradation. This includes storing it under inert atmospheres at controlled temperatures to avoid exposure to moisture or oxygen, which can lead to unwanted side reactions.
In conclusion, 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid (CAS No. 2096337-78-7) is a valuable intermediate in pharmaceutical research, offering unique structural features that facilitate its use in drug development. Its potential applications span multiple therapeutic areas, including oncology, antiviral treatments, and antimicrobial therapies. The ongoing research into this compound underscores its significance as a building block for innovative therapeutic agents.
2096337-78-7 (2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid) 関連製品
- 95611-88-4(5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid)
- 1797299-92-3(3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide)
- 2138288-59-0(2,2-Difluoro-3-[(3-methylcyclobutyl)amino]propanoic acid)
- 2172516-02-6(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid)
- 1795420-84-6(4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine)
- 184041-29-0(6-Bromo-3,3-dimethyl-1H-quinoline-2,4-dione)
- 113875-04-0(Benzeneacetic acid, (2-thienylmethylene)hydrazide)
- 2097999-08-9(2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine)
- 37174-74-6(3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid)
- 1361504-33-7(Methyl 3-hydroxy-5-(2,4,6-trichlorophenyl)isonicotinate)
